2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine
Description
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine (CAS 1179894-18-8) is a synthetic amine derivative characterized by a morpholine ring, a phenylthioethyl group, and a secondary amine linkage. Its molecular formula is C₁₄H₂₂N₂OS, with a molecular weight of 266.4 g/mol . It is supplied as a ≥95% pure sample in 10 mM solution form, requiring storage at 2–8°C to maintain stability . While its exact pharmacological profile remains underexplored, its structural features—such as the electron-rich morpholine ring and sulfur-containing phenylthio group—suggest utility in modulating receptor interactions or catalytic processes .
Properties
IUPAC Name |
2-morpholin-4-yl-N-(2-phenylsulfanylethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16/h1-5,15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXXNGSHWPYOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine typically involves the reaction of 2-(4-morpholinyl)ethanamine with 2-bromoethyl phenyl sulfide in the presence of anhydrous potassium carbonate. The reaction is carried out in acetonitrile as the solvent . The general reaction scheme is as follows:
2-(4-morpholinyl)ethanamine+2-bromoethyl phenyl sulfideK2CO3,CH3CN2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the morpholine ring or the phenylthio group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified morpholine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The phenylthio group and morpholine ring are likely involved in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thioether-Containing Amines
The phenylthioethyl group in the target compound distinguishes it from analogs with alternative sulfur-based substituents. Key examples include:
Heterocyclic Amine Variations
Replacing the morpholine ring with other nitrogen-containing heterocycles alters electronic and steric properties:
Key Insight : Morpholine’s oxygen atom introduces hydrogen-bonding capacity, whereas pyrrolidine and piperidine offer varying degrees of conformational flexibility and basicity .
Pharmacological and Functional Insights
- Target Compound: Limited data exist on its biological activity, though its high purity and research-grade status imply use in receptor-binding assays or enzyme inhibition studies .
- Analog Compounds: Derivatives like N-Methyl-2-(4-(phenylthio)piperidin-1-yl)ethan-1-amine (Compound 13) were synthesized with 81% yield but lack explicit activity data .
Biological Activity
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
The compound is characterized by the presence of a morpholino group and a phenylthio moiety, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the minimum inhibitory concentrations (MICs) observed in laboratory settings, indicating that the compound is particularly effective against Staphylococcus aureus.
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Apoptosis Induction in Cancer Cells
A recent study evaluated the effects of 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine on MCF-7 cells. The results showed a dose-dependent increase in apoptotic markers, including:
- Caspase-3 Activation : Significant activation was observed at concentrations above 50 µM.
- Bcl-2/Bax Ratio : A decrease in the Bcl-2/Bax ratio indicated enhanced pro-apoptotic signaling.
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.
The mechanism underlying the biological activity of 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is believed to involve:
- Inhibition of Enzymatic Pathways : The phenylthio group may interact with key enzymes involved in cell proliferation.
- Modulation of Cell Signaling : It may alter signaling pathways related to apoptosis and cell survival.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been conducted to assess how variations in the chemical structure affect biological activity.
Table 2: QSAR Analysis Results
| Descriptor | Value | Correlation with Activity |
|---|---|---|
| LogP | 3.5 | Positive |
| Molecular Weight | 265 g/mol | Negative |
| Hydrogen Bond Donors | 3 | Positive |
The QSAR analysis indicates that lipophilicity (LogP) positively correlates with antimicrobial activity, while increased molecular weight negatively impacts efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
